Targeted PRCP Inhibition Versus Multi-Targeted Pyrazole-Piperidine Analogs
While numerous pyrazole-piperidine derivatives exhibit polypharmacology across coagulation (Factor Xa), HIV entry (CCR5/CXCR4), and calcium channels, this compound is specifically cataloged as a PRCP inhibitor, as documented in the Therapeutic Target Database [1]. This contrasts with structurally related pyrazolyl piperidine analogs, such as those in the 4(a–h) series, which were optimized for Factor Xa inhibition and demonstrate no activity against PRCP [2]. This target divergence is critical for experimental reproducibility in metabolic disorder research.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Prolylcarboxypeptidase (PRCP) inhibitor |
| Comparator Or Baseline | Factor Xa inhibitor analog 4a (IC50 = 13.4 nM against FXa; no PRCP activity reported) |
| Quantified Difference | Binary target divergence: PRCP vs. Factor Xa (comparator IC50 value not applicable to target compound's primary pharmacology) |
| Conditions | Target classification based on Therapeutic Target Database annotation [1] and literature reported assay data for comparator series [2] |
Why This Matters
This distinction is critical for procurement: a researcher studying metabolic disorders requires confidence that the compound engages PRCP, not off-target coagulation factors, which would confound in vivo metabolic phenotyping.
- [1] TTD Drug Database. Drug ID: D0R3WH. Piperidinyl pyrazole derivative 3. Target: Prolylcarboxypeptidase (PRCP). Available at: https://idrblab.net/ttd/data/drug/details/D0R3WH. View Source
- [2] Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. DOAJ, 2022. Compound 4a FXa IC50 = 13.4 nM. View Source
